Pyridine-3,5-diyldimethanol

Catalog No.
S1903463
CAS No.
21636-51-1
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-3,5-diyldimethanol

CAS Number

21636-51-1

Product Name

Pyridine-3,5-diyldimethanol

IUPAC Name

[5-(hydroxymethyl)pyridin-3-yl]methanol

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-3,9-10H,4-5H2

InChI Key

HYUQKAGYJAFMBA-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1CO)CO

Canonical SMILES

C1=C(C=NC=C1CO)CO

Pyridine-3,5-diyldimethanol (CAS 21636-51-1) is a symmetrically functionalized N-heterocyclic building block characterized by a rigid pyridine core and two divergent hydroxymethyl groups at the 3- and 5-positions. Commercially procured as a stable crystalline solid, it serves as a critical high-purity intermediate in pharmaceutical manufacturing—most notably for the antihistamine Rupatadine—and as a specialized additive in semiconductor chemical-mechanical planarization (CMP) slurries. Unlike its more common 2,6-isomer, the 3,5-substitution pattern geometrically prevents mononuclear chelation, instead driving divergent hydrogen bonding and bridging coordination. This makes it a highly specific precursor for bis-functionalized pyridine derivatives, supramolecular networks, and pH-responsive surface-active formulations where precise spatial orientation and basicity are required .

Substituting Pyridine-3,5-diyldimethanol with generic analogs compromises both synthetic yield and material performance. In active pharmaceutical ingredient (API) synthesis, attempting to use the unfunctionalized precursor 3,5-lutidine via direct radical halogenation leads to intractable poly-halogenated mixtures and downstream dimer impurities that fail regulatory quality control[1]. In coordination chemistry, substituting with the structural isomer 2,6-pyridinedimethanol completely alters the reaction trajectory; the 2,6-isomer acts as a convergent pincer ligand that terminates network growth, whereas the 3,5-isomer is geometrically required to propagate extended coordination polymers. Furthermore, replacing it with the isosteric 1,3-benzenedimethanol in semiconductor applications eliminates the pH-responsive basicity of the pyridine nitrogen, destroying the electrostatic tuning required for precise chemical-mechanical planarization (CMP) dishing control[2].

API Precursor Purity and Over-Halogenation Avoidance

In the synthesis of Rupatadine and related APIs, the generation of the 3,5-bis(halomethyl)pyridine intermediate is highly sensitive to the starting material. Direct radical bromination of 3,5-lutidine generates a complex mixture of di-, tri-, and tetra-bromo species, which propagate into unresolvable dimer impurities in the final API. Procuring Pyridine-3,5-diyldimethanol allows for controlled nucleophilic substitution (e.g., via SOCl2 or HBr), bypassing radical intermediates and yielding the target bis-halide with high selectivity while eliminating the poly-halogenated impurity cascade[1].

Evidence DimensionIntermediate purity and poly-halogenated impurity formation
Target Compound DataPyridine-3,5-diyldimethanol (via SOCl2/HBr) yields selective di-substitution with near-zero over-halogenation.
Comparator Or Baseline3,5-Lutidine (via radical bromination) yields high levels of tri- and tetra-bromo reactive impurities.
Quantified DifferenceComplete elimination of the poly-halogenated cascade that causes unresolvable API dimer impurities.
ConditionsIndustrial scale-up conditions for Rupatadine intermediate synthesis.

Pharmaceutical buyers must procure the pre-oxygenated 3,5-diyldimethanol to meet strict regulatory impurity limits for dimer byproducts in Rupatadine fumarate production.

Topological Extension in Coordination Networks

The positional isomerism of pyridinedimethanols dictates their utility in metal-organic frameworks. 2,6-Pyridinedimethanol features a convergent geometry that forces tridentate (N,O,O) meridional coordination to a single metal center, forming discrete mononuclear complexes. In contrast, Pyridine-3,5-diyldimethanol possesses a divergent geometry (120° angle between hydroxymethyl arms) that physically cannot chelate a single metal. Instead, it acts as a bridging node, utilizing its nitrogen and oxygen donors to link multiple metal centers and propagate extended 1D, 2D, or 3D coordination polymers .

Evidence DimensionCoordination mode and network dimensionality
Target Compound DataPyridine-3,5-diyldimethanol acts as a divergent bridging ligand that propagates polymers.
Comparator Or Baseline2,6-Pyridinedimethanol acts as a convergent pincer ligand that forms discrete complexes.
Quantified DifferenceShift from 0D discrete terminal complexes to >1D extended coordination networks.
ConditionsStandard solvothermal coordination with transition metals (e.g., Cu, Zn, Co).

Materials scientists must select the 3,5-isomer when designing extended MOFs or supramolecular networks, as the 2,6-isomer will cap and terminate the structure.

Electrostatic Surface Tuning in CMP Slurries

In Shallow Trench Isolation (STI) wafer polishing, the chemical additives in the ceria slurry control the active oxide removal rate and dishing depth. Patent literature demonstrates that incorporating Pyridine-3,5-diyldimethanol provides distinct polishing metrics compared to its carbon-isostere, 1,3-benzenedimethanol. At the acidic pH of typical CMP slurries (pH 1.0–4.5), the pyridine nitrogen (pKa ~5.2) becomes protonated, creating a cationic binding site that alters the electrostatic interaction with the negatively charged silica surface and ceria abrasives, a tuning mechanism unavailable to the neutral benzene analog [1].

Evidence DimensionpH-dependent electrostatic surface interaction in CMP
Target Compound DataPyridine-3,5-diyldimethanol provides a protonated cationic N-site at pH < 4.5.
Comparator Or Baseline1,3-Benzenedimethanol remains strictly neutral across the acidic pH range.
Quantified DifferenceIntroduction of a pH-responsive electrostatic binding vector for abrasive/wafer tuning.
ConditionsCeria-based chemical-mechanical polishing compositions at pH 1.0–4.5.

Semiconductor formulation buyers can use this compound to tune the selectivity and dishing performance of STI polishing slurries via pH-dependent electrostatics.

Synthesis of Rupatadine and Antihistamine APIs

Pyridine-3,5-diyldimethanol is the optimal precursor for synthesizing 3,5-bis(chloromethyl)pyridine, a critical intermediate for the antihistamine Rupatadine. Its use bypasses the radical bromination of lutidine, preventing the formation of tri- and tetra-halogenated impurities that lead to unresolvable dimer byproducts in the final API [1].

Building Blocks for Metal-Organic Frameworks (MOFs)

Due to its divergent 3,5-substitution pattern, this compound is highly suited for constructing extended coordination polymers and hydrogen-bonded supramolecular networks. Unlike the 2,6-isomer, it cannot form discrete pincer complexes, ensuring that metal coordination propagates into 2D or 3D topologies for gas storage or catalysis applications.

Advanced Chemical-Mechanical Polishing (CMP) Additives

In semiconductor manufacturing, specifically Shallow Trench Isolation (STI) polishing, Pyridine-3,5-diyldimethanol serves as a specialized slurry additive. Its ability to undergo protonation at acidic pH allows it to modulate the electrostatic interactions between ceria abrasives and the wafer surface, offering a tuning mechanism for oxide removal rates and dishing control that neutral aromatic diols cannot provide [2].

XLogP3

-0.9

Wikipedia

(Pyridine-3,5-diyl)dimethanol

Dates

Last modified: 08-16-2023

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